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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzonitrile

Cat. No.: B188161 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of

the Crystal Structures of 2-Amino-4-chlorobenzonitrile and 2,6-Dibromo-4-methylbenzonitrile

This guide provides a comparative overview of the X-ray crystallographic data for two

derivatives of 2-fluoro-6-methylbenzonitrile: 2-amino-4-chlorobenzonitrile and 2,6-dibromo-4-

methylbenzonitrile. While crystallographic data for the parent compound, 2-fluoro-6-
methylbenzonitrile, was not readily available in the searched literature, the analysis of these

derivatives offers valuable insights into the structural effects of substituent changes on the

benzonitrile scaffold. Such information is crucial for rational drug design and the development

of new chemical entities where precise molecular geometry influences biological activity.

Crystallographic Data Summary
The following tables summarize the key crystallographic parameters for 2-amino-4-

chlorobenzonitrile and 2,6-dibromo-4-methylbenzonitrile, allowing for a direct comparison of

their solid-state structures.

Table 1: Crystallographic Data for 2-Amino-4-chlorobenzonitrile[1]
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Parameter Value

CCDC Number 2224917

Chemical Formula C₇H₅ClN₂

Molecular Mass 152.58 g/mol

Crystal System Triclinic

Space Group P-1

a (Å) 3.8924 (9)

b (Å) 6.7886 (15)

c (Å) 13.838 (3)

α (°) 77.559 (16)

β (°) 88.898 (17)

γ (°) 83.021 (17)

Volume (Å³) 354.41 (14)

Temperature (K) 293

Radiation Type Mo Kα

Table 2: Crystallographic Data for 2,6-Dibromo-4-methylbenzonitrile[2]
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Parameter Value

Chemical Formula C₈H₅Br₂N

Crystal System Orthorhombic

Space Group Pnma

a (Å) 16.338 (3)

b (Å) 13.784 (3)

c (Å) 3.968 (1)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 893.5 (4)

Temperature (K) Not Reported

Radiation Type Not Reported

Experimental Protocols
The methodologies employed to obtain the crystallographic data are crucial for the

reproducibility and validation of the results. Below are the detailed experimental protocols for

the single-crystal X-ray diffraction studies of the two compounds.

2-Amino-4-chlorobenzonitrile[1]
Commercial 2-amino-4-chlorobenzonitrile was recrystallized from ethanol to obtain suitable

single crystals. A yellow crystal with dimensions 0.044 mm x 0.285 mm x 0.672 mm was

mounted on a goniometer. Data collection was performed at room temperature (296 K) using a

STOE IPDS II diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å).

The reflections were gathered in rotation mode, and the cell parameters were determined using

the X-AREA software. An absorption correction was applied using the integration method via

the X-RED32 software.
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2,6-Dibromo-4-methylbenzonitrile[2]
The synthesis of 2,6-dibromo-4-methylbenzonitrile was achieved via a Sandmeyer cyanation

procedure from 2,6-dibromo-4-methylaniline. The resulting tan powder was recrystallized to

yield single crystals suitable for X-ray diffraction. The refinement of the crystal structure

converged at an R-factor of 0.020. The molecules in the crystal lie across crystallographic

mirror planes.

Visualization of Experimental Workflow
The following diagram illustrates the general experimental workflow for single-crystal X-ray

crystallography, the technique used to determine the structures of the compounds discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Collection

Data Processing & Structure Solution

Analysis & Validation

Synthesis of Compound

Purification

Single Crystal Growth

Crystal Mounting

X-ray Diffraction

Data Integration & Scaling

Structure Solution (e.g., Direct Methods)

Structure Refinement

Validation & CIF Generation

Publication / Deposition (e.g., CCDC)

Click to download full resolution via product page

A generalized workflow for single-crystal X-ray crystallography.
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Comparison and Discussion
The crystallographic data reveals significant differences in the crystal packing and unit cell

parameters between the two derivatives, primarily driven by the different substituents on the

benzonitrile ring.

Crystal System and Space Group: 2-Amino-4-chlorobenzonitrile crystallizes in the triclinic

system (P-1), which has low symmetry. In contrast, 2,6-dibromo-4-methylbenzonitrile

crystallizes in the higher symmetry orthorhombic system (Pnma). This difference is likely due

to the distinct intermolecular interactions facilitated by the substituents. The amino group in

the former can participate in hydrogen bonding, which is not present in the dibromo

derivative.

Intermolecular Interactions: The publication on 2-amino-4-chlorobenzonitrile highlights the

presence of N···H/H···N contacts as the most dominant contributors to the total Hirshfeld

surfaces, indicating significant N–H···N interactions.[1] For 2,6-dibromo-4-methylbenzonitrile,

the primary packing interaction is reported to be tetrameric Br···Br contacts, with no

significant CN···Br interactions observed.[2]

Molecular Conformation: In the crystal structure of 2,6-dibromo-4-methylbenzonitrile, the

steric bulk of the methyl group causes neighboring molecules to be mutually inclined,

preventing the formation of planar sheets that are observed in analogous trichloro and

tribromo benzonitriles.[2]

These comparisons underscore the profound impact of substituent choice on the solid-state

architecture of small molecules. For drug development professionals, understanding these

packing motifs and intermolecular interactions is critical for predicting properties such as

solubility, stability, and polymorphism, all of which are key determinants of a drug candidate's

viability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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